Nifedipine-d6

Descripción general

Descripción

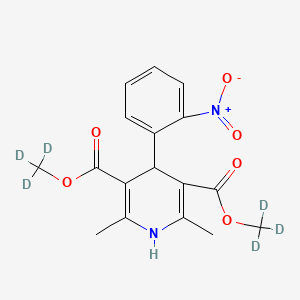

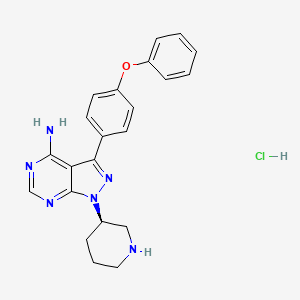

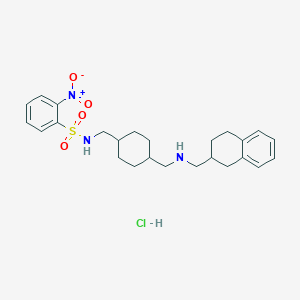

Nifedipina D6 es un análogo deuterado de la nifedipina, un conocido bloqueador de los canales de calcio utilizado principalmente para el tratamiento de la hipertensión y la angina . Los átomos de deuterio en Nifedipina D6 reemplazan seis átomos de hidrógeno, lo que puede proporcionar información sobre la farmacocinética y las vías metabólicas del compuesto original .

Mecanismo De Acción

Nifedipina D6, al igual que la nifedipina, bloquea los canales de calcio tipo L dependientes del voltaje en el músculo liso vascular y las células miocárdicas. Este bloqueo impide la entrada de iones calcio a las células durante la despolarización, reduciendo la resistencia vascular arterial periférica y dilatando las arterias coronarias. Estas acciones reducen la presión arterial y aumentan el suministro de oxígeno al corazón .

Compuestos similares:

Nifedipina: El compuesto original, utilizado ampliamente para la hipertensión y la angina.

Amlodipina: Un bloqueador de los canales de calcio de dihidropiridina de tercera generación con una duración de acción más larga.

Nicardipina: Otra dihidropiridina de primera generación similar a la nifedipina.

Singularidad de Nifedipina D6: Nifedipina D6 es única debido a la presencia de átomos de deuterio, que proporcionan estabilidad frente a la degradación metabólica y permiten estudios farmacocinéticos detallados. Esto la convierte en una herramienta valiosa tanto en la investigación como en la clínica .

Análisis Bioquímico

Biochemical Properties

Nifedipine D6, like its parent compound nifedipine, interacts with L-type calcium channels, reducing the amplitude of spontaneous contractions in isolated rabbit ileum when used at a concentration of 1 μM . It also reduces TGF-β-induced calcium oscillations in human fibroblasts .

Cellular Effects

Nifedipine D6 has been shown to block calcium channels, which can influence various cellular processes. For instance, it was added to hypoxia/reperfusion (H/R)-induced cells to block the calcium channel, which resulted in reduced calcium overload, inflammation, and pyroptosis in myocardium of myocardial ischemia/reperfusion (MI/R) rats .

Molecular Mechanism

Nifedipine D6, similar to nifedipine, is an inhibitor of L-type voltage-gated calcium channels . By blocking these channels, it reduces blood pressure and increases oxygen supply to the heart . This action at the molecular level includes binding interactions with biomolecules, specifically the L-type calcium channels, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, nifedipine has been shown to be effective in reducing both the frequency and severity of vasospastic attacks when given in a dose of 10 mg four times a day

Dosage Effects in Animal Models

While specific studies on Nifedipine D6 dosage effects in animal models are limited, studies on nifedipine have shown that it reduces increases in mean arterial blood pressure induced by angiotensin II in spontaneously hypertensive rats when administered at a dose of 10 μg/kg . The effects of different dosages of Nifedipine D6 in animal models need to be further investigated.

Metabolic Pathways

Nifedipine D6 is likely to be involved in similar metabolic pathways as nifedipine. Nifedipine is predominantly metabolized by CYP3A4 to 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid, and then further metabolized to 2-hydroxymethyl-pyridine carboxylic acid .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Nifedipina D6 se puede sintetizar utilizando una reacción de intercambio de deuterio donde los átomos de hidrógeno en la nifedipina se reemplazan con deuterio. Este proceso normalmente implica el uso de disolventes deuterados y catalizadores en condiciones controladas para garantizar la incorporación selectiva de átomos de deuterio .

Métodos de producción industrial: La producción industrial de Nifedipina D6 implica reacciones de intercambio de deuterio a gran escala. El proceso requiere un control estricto de los parámetros de reacción, como la temperatura, la presión y la concentración de reactivos deuterados, para lograr altos rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Nifedipina D6 experimenta reacciones químicas similares a la nifedipina, incluyendo:

Reactivos y condiciones comunes:

Reducción: Se utilizan típicamente agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Principales productos formados:

Oxidación: Dehidronifedipina D6.

Reducción: Derivados de dihidropiridina.

Sustitución: Diversos derivados de nifedipina sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Nifedipina D6 se utiliza ampliamente en la investigación científica para estudiar la farmacocinética y las vías metabólicas de la nifedipina. Sus aplicaciones incluyen:

Química: Se utiliza como trazador en estudios que involucran las vías metabólicas de la nifedipina.

Biología: Ayuda a comprender la interacción de la nifedipina con los sistemas biológicos a nivel molecular.

Industria: Se emplea en el desarrollo de nuevas formulaciones y sistemas de administración de fármacos.

Comparación Con Compuestos Similares

Nifedipine: The parent compound, used widely for hypertension and angina.

Amlodipine: A third-generation dihydropyridine calcium channel blocker with a longer duration of action.

Nicardipine: Another first-generation dihydropyridine similar to nifedipine.

Uniqueness of Nifedipine D6: Nifedipine D6 is unique due to the presence of deuterium atoms, which provide stability against metabolic degradation and allow for detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .

Propiedades

IUPAC Name |

bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMSNHJOBLJNT-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662146 | |

| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188266-14-9 | |

| Record name | 3,5-Di(methyl-d3) 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188266-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Nifedipine D6 primarily used for in scientific research?

A: Nifedipine D6 is a deuterated form of the calcium channel blocker Nifedipine. Due to its similar chemical behavior but distinguishable mass, it serves as an internal standard (IS) in analytical techniques like LC-MS/MS [, , ]. This means it helps quantify Nifedipine levels in biological samples like human plasma, ensuring accurate and reliable measurements in pharmacokinetic studies and bioequivalence trials.

Q2: Why is a specific analytical method like UHPLC-MS/MS preferred for Nifedipine analysis?

A: UHPLC-MS/MS offers high sensitivity and selectivity, crucial for analyzing trace amounts of Nifedipine in complex matrices like plasma [, ]. This method allows for a rapid analysis with a run time as short as 1.2 minutes []. The use of specific mass transitions for Nifedipine and Nifedipine D6 (its deuterated counterpart) ensures accurate detection and quantification even in the presence of other compounds.

Q3: Can you explain the importance of analytical method validation when researching a drug like Nifedipine?

A: Validation ensures the accuracy, precision, and reliability of the analytical method used to quantify Nifedipine. Researchers demonstrated these parameters for their chosen method using parameters such as linearity, recovery, and stability [, , ]. A validated method ensures that the data generated is trustworthy and can be used to draw meaningful conclusions about the drug's behavior in the body.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)

![sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1139191.png)

![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)

![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1139196.png)